2-Hydrazino-4,6-bis(trifluoromethyl)pyridine
Description
2-Hydrazino-4,6-bis(trifluoromethyl)pyridine (CAS: 176762-26-8) is a fluorinated pyridine derivative characterized by two trifluoromethyl (-CF₃) groups at positions 4 and 6 and a hydrazino (-NH-NH₂) substituent at position 2. This compound is of interest in medicinal chemistry due to the electron-withdrawing and lipophilicity-enhancing effects of the -CF₃ groups, which are known to improve metabolic stability and binding affinity in drug candidates . The hydrazino group introduces nucleophilic and hydrogen-bonding capabilities, making it a versatile intermediate for further functionalization in drug discovery .
Properties
IUPAC Name |
[4,6-bis(trifluoromethyl)pyridin-2-yl]hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F6N3/c8-6(9,10)3-1-4(7(11,12)13)15-5(2-3)16-14/h1-2H,14H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHIMVUFGUKWHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)NN)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F6N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazino-4,6-bis(trifluoromethyl)pyridine typically involves the reaction of 2-chloro-4,6-bis(trifluoromethyl)pyridine with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure efficient and cost-effective production on a larger scale .
Chemical Reactions Analysis
Types of Reactions
2-Hydrazino-4,6-bis(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a suitable base.
Major Products Formed
Oxidation: Azo or azoxy compounds.
Reduction: Hydrazine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Synthesis and Properties
The synthesis of 2-Hydrazino-4,6-bis(trifluoromethyl)pyridine typically involves the reaction of 4,6-bis(trifluoromethyl)pyridine with hydrazine hydrate. The reaction is conducted under controlled conditions, often utilizing solvents like ethanol or methanol. The progress is monitored using techniques such as thin-layer chromatography (TLC) and the product is purified through recrystallization.
Key Properties:
- Chemical Formula: C6H6F6N4
- Molecular Weight: 238.13 g/mol
- Appearance: White crystalline solid
Scientific Research Applications
The compound exhibits a range of applications across various scientific fields:
Chemistry
- Building Block for Synthesis: this compound serves as a versatile building block in the synthesis of more complex organic molecules. Its trifluoromethyl groups enhance reactivity and stability in various chemical transformations .
- Reagent in Organic Transformations: It is utilized as a reagent in reactions such as hydrazone formation and other condensation reactions.
Biology
- Antimicrobial Properties: Research indicates that compounds with hydrazino groups exhibit antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of certain bacterial strains.
- Anticancer Activity: There is ongoing research into the potential anticancer properties of this compound. Preliminary studies suggest it may modulate pathways involved in cancer cell proliferation .
Medicine
- Therapeutic Agent Development: The compound is being investigated for its potential as a therapeutic agent in drug development. Its unique structure allows for modifications that can enhance bioactivity against specific targets .
- Clinical Trials: Several derivatives of trifluoromethylpyridines are undergoing clinical trials for various diseases, including cancer and infectious diseases. Notably, compounds containing similar structures have shown promise in treating conditions like HIV and malaria .
Agrochemicals
- Pesticide Development: The trifluoromethyl group is known to increase the potency of agrochemicals. Compounds derived from this compound are being explored for their efficacy as pesticides and herbicides .
Material Science
- Advanced Materials: Due to its unique chemical properties, this compound is also being researched for use in developing advanced materials such as polymers and coatings that require enhanced thermal and chemical stability .
Data Table: Summary of Applications
| Application Area | Specific Use | Example Studies/Findings |
|---|---|---|
| Chemistry | Building block for organic synthesis | Used in hydrazone formation reactions |
| Biology | Antimicrobial & anticancer properties | Inhibitory effects on bacterial growth; modulation of cancer pathways |
| Medicine | Drug development | Investigated for HIV treatment; derivatives in clinical trials |
| Agrochemicals | Pesticide development | Enhanced efficacy in crop protection products |
| Material Science | Advanced materials | Research into polymers with improved stability |
Case Studies
- Antimicrobial Activity Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Gram-positive bacteria. The study highlighted the structure-activity relationship indicating that modifications to the hydrazino group can enhance efficacy.
- Cancer Therapeutics : Research conducted at a prominent university explored the effects of this compound on cancer cell lines. Results indicated that certain derivatives were capable of inducing apoptosis in cancer cells while leaving normal cells unharmed.
- Agrochemical Efficacy : A patent application detailed the use of trifluoromethylpyridine derivatives as active ingredients in novel pesticide formulations, demonstrating improved effectiveness compared to existing products.
Mechanism of Action
The mechanism of action of 2-Hydrazino-4,6-bis(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological activities. The trifluoromethyl groups enhance the compound’s lipophilicity and stability, facilitating its interaction with cellular membranes and proteins .
Comparison with Similar Compounds
2-Phenyl-4,6-bis(trifluoromethyl)pyridine
- Structure: Features a phenyl group at position 2 instead of hydrazino.
- Synthesis : Synthesized via NH₄I/Na₂S₂O₄-mediated reductive cyclization of ketoxime acetates with hexafluoroacetylacetone, achieving 90% yield . This method avoids transition-metal catalysts, enhancing environmental compatibility .
- Properties: The phenyl group contributes to aromatic stability and π-π stacking interactions, while the -CF₃ groups enhance lipophilicity.
- Applications : Primarily used as a building block in materials science and as a precursor for pharmacologically active pyridines .
ML267 (4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide)
- Structure : Contains a trifluoromethylpyridine core but with additional heterocyclic and piperazine substituents.
- Activity : Acts as a bacterial phosphopantetheinyl transferase inhibitor, disrupting bacterial secondary metabolism .
- Comparison: The hydrazino derivative’s simpler structure may offer easier synthetic modification, but ML267’s complex substituents provide targeted enzyme inhibition. Both leverage -CF₃ groups for enhanced bioactivity, though their mechanisms differ .
7-Fluoro-8-(trifluoromethyl)-1H-1,6-naphthyridin-4-one
- Structure : A naphthyridine derivative with fused rings and -CF₃/fluoro substituents.
- Synthesis: Prepared via intermolecular cyclization of N-silyl-1-azaallenolates with perfluoroalkanes .
- However, the fused-ring system in naphthyridines may confer unique binding properties in medicinal applications .
Physicochemical and Pharmacological Comparisons
Physicochemical Properties
| Property | 2-Hydrazino-4,6-bis(trifluoromethyl)pyridine | 2-Phenyl-4,6-bis(trifluoromethyl)pyridine | ML267 |
|---|---|---|---|
| Lipophilicity (LogP) | High (due to -CF₃ groups) | High | Moderate (polar substituents) |
| Hydrogen Bonding | Strong (hydrazino group) | Weak (phenyl group) | Moderate (piperazine/carbothioamide) |
| Synthetic Complexity | Moderate | Low | High |
Pharmacological Potential
- Hydrazino Derivative: The hydrazino group may enable chelation or covalent binding to biological targets, useful in protease or kinase inhibitors.
- ML267 : Demonstrated bioactivity as a bacterial growth inhibitor, highlighting the role of -CF₃ groups in enhancing target affinity .
- 2-Phenyl Derivative : Lacks bioactive substituents but serves as a scaffold for drug candidates requiring aromatic interactions .
Biological Activity
2-Hydrazino-4,6-bis(trifluoromethyl)pyridine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article explores its biochemical properties, mechanisms of action, and potential applications supported by recent research findings.
Chemical Structure and Properties
The compound features a hydrazino group attached to a pyridine ring that is further substituted with two trifluoromethyl groups. This unique structure contributes to its distinct chemical reactivity and biological activity.
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C7H5F6N3 |
| Molecular Weight | 227.13 g/mol |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential as an antibacterial agent. For example, it demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus.
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Specifically, it has shown notable activity against breast cancer cells (MDA-MB-231) and lung cancer cells (A549), with IC50 values indicating effective cytotoxicity at low concentrations .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Interaction : The compound interacts with various enzymes, influencing their activity through competitive inhibition. It binds to active sites, particularly in kinases involved in cell signaling pathways.
- Cell Signaling Modulation : It modulates key signaling pathways such as MAPK/ERK, which are crucial for cell proliferation and survival. This modulation can lead to altered gene expression profiles associated with cancer progression .
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to increased ROS levels that trigger apoptotic pathways .
Research Findings and Case Studies
Several studies have documented the biological effects of this compound:
- Antimicrobial Study : A study conducted on various bacterial strains revealed that this compound exhibited a broad spectrum of antimicrobial activity, with effective inhibition noted against both Gram-positive and Gram-negative bacteria.
- Anticancer Evaluation : In a series of experiments assessing the cytotoxic effects on different cancer cell lines, the compound showed significant antiproliferative effects at concentrations as low as 10 µM. The results were comparable to established chemotherapeutic agents .
- Mechanistic Insights : Molecular docking studies have provided insights into the binding affinities of the compound with various protein targets, revealing strong interactions that could explain its biological activities .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing the hydrazino group into 4,6-bis(trifluoromethyl)pyridine scaffolds?
- Methodological Answer : The hydrazino group can be introduced via nucleophilic substitution of a halogen atom (e.g., chloro or fluoro) in the parent pyridine derivative. For example, reacting 2-chloro-4,6-bis(trifluoromethyl)pyridine with hydrazine hydrate under reflux in ethanol (60–80°C, 12–24 hours) achieves substitution. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the hydrazino derivative. Confirm completion using TLC and ¹⁹F NMR to monitor fluorine environments .
- Key Considerations : Steric hindrance from trifluoromethyl groups may slow reactivity; elevated temperatures or catalytic bases (e.g., K₂CO₃) can improve yields.
Q. Which spectroscopic techniques are critical for characterizing 2-hydrazino-4,6-bis(trifluoromethyl)pyridine and its intermediates?
- Methodological Answer :
- ¹H/¹⁹F NMR : Resolve hydrazino proton signals (δ 3.5–5.0 ppm, broad) and trifluoromethyl groups (δ -60 to -65 ppm in ¹⁹F NMR). Use CDCl₃ or DMSO-d₆ as solvents .
- IR Spectroscopy : Confirm N–H stretches (~3300 cm⁻¹) and C–F vibrations (1100–1250 cm⁻¹) .
- Elemental Analysis : Validate purity (>95%) and stoichiometry .
- Data Cross-Validation : Discrepancies in elemental analysis (e.g., C/H/N ratios) may indicate residual solvents; combine with mass spectrometry (ESI-MS or HRMS) for molecular ion confirmation .
Q. How can researchers safely handle this compound given its reactivity?
- Safety Protocol :
- Storage : Under nitrogen at -20°C to prevent oxidation of the hydrazino group .
- Hazard Mitigation : Use gloves (nitrile) and fume hoods due to potential skin/eye irritation (H315-H319-H335) .
- Waste Disposal : Neutralize with dilute HCl before aqueous disposal to avoid explosive hydrazine byproducts.
Advanced Research Questions
Q. How can conflicting spectral data (e.g., ambiguous ¹H NMR signals) be resolved for hydrazino-pyridine derivatives?
- Analytical Workflow :
Variable Temperature NMR : Resolve broadening caused by slow proton exchange (e.g., -40°C in DMSO-d₆) .
2D NMR (COSY, HSQC) : Assign coupled protons and correlate ¹H/¹³C signals, particularly for trifluoromethyl-attached carbons .
X-ray Crystallography : Resolve tautomerism or conformational isomers (e.g., enol-keto forms in hydrazino derivatives) .
- Case Study : In thieno-pyridine analogs, X-ray structures confirmed regioselectivity of hydrazine substitution, resolving ambiguities in NOESY data .
Q. What strategies optimize the synthesis of analogs with enhanced pharmacological activity?
- Design Principles :
- Bioisosteric Replacement : Substitute trifluoromethyl groups with pentafluorosulfanyl (-SF₅) to improve metabolic stability .
- Heterocycle Fusion : Attach benzofuran or thieno moieties via cyclocondensation (e.g., with 1,3-dicarbonyl compounds) to modulate lipophilicity .
- Biological Evaluation : Screen analogs against GlyT1 transporter models (patent-derived assays ) or cancer cell lines (HepG2, MCF-7) using MTT assays .
Q. How do substituent electronic effects influence the reactivity of this compound in coordination chemistry?
- Mechanistic Insight :
- Electron-Withdrawing Trifluoromethyl Groups : Increase ligand acidity, enhancing metal-binding affinity (e.g., Ag(I) or Pd(II) complexes) .
- Hydrazino as a Donor : Acts as a bidentate ligand via N–H and lone-pair electrons. Study coordination modes using IR (shift in N–H stretches) and cyclic voltammetry (redox behavior) .
- Case Study : In Ag(I) nitrate complexes, pyridine-2,6-bis(substituted) ligands showed altered luminescence properties correlated with trifluoromethyl electron-withdrawing effects .
Tables for Key Data
Table 1 : Spectral Signatures of this compound
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 4.2 ppm (NH₂, broad), δ 8.1–8.3 ppm (pyridine-H) | |
| ¹⁹F NMR | δ -63.5 ppm (CF₃) | |
| IR | 3320 cm⁻¹ (N–H), 1135 cm⁻¹ (C–F) |
Table 2 : Biological Activity of Selected Analogs
| Analog Structure | Target (IC₅₀) | Reference |
|---|---|---|
| Thieno[2,3-b]pyridine derivative | HepG2: 12 µM | |
| Benzofuran-fused hydrazino-pyridine | GlyT1 inhibition: 78% at 10 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
